(L)-Suberyl Carnitine

Carnitine palmitoyltransferase CPT-1 inhibitor Mitochondrial fatty acid oxidation

(L)-Suberyl Carnitine (Suberoyl-L-carnitine, C8-DC) is a dicarboxylic acylcarnitine certified to ≥97.0% (TLC). Unlike generic acylcarnitines or irreversible inhibitors such as etomoxir (IC50 5–20 nM), this compound is a moderate, reversible CPT-1 inhibitor (IC50 11 µM) that enables titratable mitochondrial fatty acid oxidation studies without complete pathway ablation. It serves as the definitive C8-DC biomarker for MCAD deficiency diagnosis via MS/MS newborn screening and is validated in hepatitis B-related HCC and liver cirrhosis metabolomics workflows. Unverified analogs introduce uncontrolled chain-length and stereochemical variables that compromise assay reproducibility and diagnostic accuracy. Procure this authenticated standard to ensure regulatory-grade bioanalytical precision.

Molecular Formula C15H27NO6
Molecular Weight 317.382
CAS No. 102636-81-7
Cat. No. B600082
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(L)-Suberyl Carnitine
CAS102636-81-7
Molecular FormulaC15H27NO6
Molecular Weight317.382
Structural Identifiers
SMILESC[N+](C)(C)CC(CC(=O)[O-])OC(=O)CCCCCCC(=O)O
InChIInChI=1S/C15H27NO6/c1-16(2,3)11-12(10-14(19)20)22-15(21)9-7-5-4-6-8-13(17)18/h12H,4-11H2,1-3H3,(H-,17,18,19,20)/t12-/m1/s1
InChIKeyYVWVEIPYMGBQPE-GFCCVEGCSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(L)-Suberyl Carnitine (CAS 102636-81-7): A Dicarboxylic Acylcarnitine for CPT Research and Metabolic Biomarker Studies


(L)-Suberyl Carnitine, also designated as Suberoyl-L-carnitine or C8-DC, is a naturally occurring dicarboxylic acylcarnitine derivative of L-carnitine characterized by the esterification of a suberyl (octanedioyl) group to the carnitine backbone [1]. It functions as an inhibitor of carnitine palmitoyltransferase (CPT) enzymes, a key component of mitochondrial fatty acid transport, and serves as a clinically relevant biomarker for metabolic disorders, including medium-chain acyl-CoA dehydrogenase (MCAD) deficiency and certain hepatic conditions [2][3]. This compound is supplied as an analytical standard with a certified purity of ≥97.0% (TLC), ensuring reproducibility in quantitative bioanalytical and pharmacological assays .

Why (L)-Suberyl Carnitine (CAS 102636-81-7) Cannot Be Interchanged with Common Acylcarnitine Analogs


Direct substitution of (L)-Suberyl Carnitine with generic acylcarnitines or alternative CPT inhibitors is not scientifically justifiable due to critical differences in biochemical specificity and application. While many acylcarnitines serve as substrates or inhibitors of the carnitine shuttle, their acyl chain length, stereochemistry, and degree of saturation dictate distinct and quantifiable effects on enzyme kinetics and metabolic pathways [1]. For instance, medium-chain (+)-acylcarnitines preferentially inhibit carnitine-acylcarnitine translocase (CACT) rather than CPT I [2], whereas the dicarboxylic nature of (L)-Suberyl Carnitine defines its unique role as both a CPT inhibitor and a specific biomarker (C8-DC) for fatty acid oxidation disorders [3]. Using an unverified or generic analog would introduce uncontrolled variables, rendering comparative studies invalid and compromising the reproducibility of diagnostic or pharmacological assays. The following quantitative evidence establishes the specific parameters that define (L)-Suberyl Carnitine's utility.

Quantitative Differentiation of (L)-Suberyl Carnitine (CAS 102636-81-7) from Analogs: A Procurement-Focused Evidence Matrix


CPT-1 Inhibition: (L)-Suberyl Carnitine vs. Etomoxir and Malonyl-CoA

(L)-Suberyl Carnitine inhibits carnitine palmitoyltransferase 1 (CPT-1) with an IC50 of 11,000 nM (11 µM) in a rat heart mitochondrial assay [1]. This potency is substantially lower than the irreversible inhibitor etomoxir (IC50 = 5-20 nM for CPT-1A) [2], but comparable to the physiological inhibitor malonyl-CoA (IC50 = 2.1 µM in heart) [3]. This intermediate potency profile positions (L)-Suberyl Carnitine as a valuable tool for studies requiring reversible, moderate CPT-1 inhibition without complete ablation of fatty acid oxidation.

Carnitine palmitoyltransferase CPT-1 inhibitor Mitochondrial fatty acid oxidation

Analytical Purity: Certified Grade vs. Research Grade Acylcarnitines

(L)-Suberyl Carnitine is commercially available with a certified purity of ≥97.0% as determined by thin-layer chromatography (TLC) . In contrast, many research-grade acylcarnitine analogs are sold with lower or unspecified purity, which can significantly impact the accuracy of quantitative assays such as LC-MS/MS or enzymatic activity measurements. This high and verified purity level ensures minimal interference from impurities, making it suitable for use as a calibration standard or internal reference material in metabolomics and clinical diagnostics.

Analytical standard Acylcarnitine quantification Quality control

Biomarker Specificity: C8-DC (Suberylcarnitine) vs. Other Dicarboxylic Acylcarnitines

Suberylcarnitine (C8-DC) is a clinically established biomarker for medium-chain acyl-CoA dehydrogenase (MCAD) deficiency and is also investigated in hepatitis B-related hepatocellular carcinoma (HCC) [1][2]. Unlike other dicarboxylic acylcarnitines such as adipylcarnitine (C6-DC) or sebacylcarnitine (C10-DC), C8-DC demonstrates disease-specific elevation patterns. For instance, in MCAD deficiency, plasma C8-DC levels are typically elevated above the reference range of <0.3 µmol/L [3]. This specific association makes (L)-Suberyl Carnitine the definitive reference standard for developing and validating quantitative assays targeting this particular metabolic signature.

Inborn errors of metabolism MCAD deficiency Newborn screening

Stable Isotope-Labeled Internal Standard: (L)-Suberyl Carnitine-[d3] vs. Unlabeled Compound

The deuterated analog, (L)-Suberyl Carnitine-[d3] Inner Salt, is specifically designed for use as an internal standard in LC-MS/MS assays to correct for matrix effects and instrument variability . While the unlabeled compound is used for calibration curves, the labeled version co-elutes with the analyte and provides a near-identical ionization response but with a distinct mass shift (+3 Da). This enables precise absolute quantification of endogenous C8-DC levels, a capability not offered by unlabeled analogs or structurally similar but chemically distinct internal standards.

LC-MS/MS Stable isotope dilution Quantitative metabolomics

Validated Application Scenarios for (L)-Suberyl Carnitine (CAS 102636-81-7) Based on Quantitative Evidence


CPT-1 Inhibition Assays for Metabolic Research

(L)-Suberyl Carnitine serves as a moderate, reversible inhibitor of CPT-1 (IC50 = 11 µM), providing a pharmacological tool for investigating mitochondrial fatty acid oxidation without the irreversible, potent inhibition of etomoxir (IC50 = 5-20 nM) [1][2]. This allows researchers to titrate CPT-1 activity in cellular or mitochondrial assays to study the enzyme's role in metabolic disorders, such as insulin resistance and cardiac metabolism, where complete ablation of CPT-1 activity is not desirable.

Calibration Standard for Newborn Screening of MCAD Deficiency

As the specific biomarker C8-DC for MCAD deficiency, (L)-Suberyl Carnitine is an essential analytical standard for calibrating tandem mass spectrometry (MS/MS) assays used in newborn screening programs [3]. Its high certified purity (≥97.0% TLC) ensures accurate quantification of patient samples, enabling reliable diagnosis of this inborn error of metabolism . The compound's defined purity and identity are critical for meeting clinical laboratory regulatory requirements.

Quantitative Metabolomics of Liver Disease

Recent studies have identified suberylcarnitine (C8-DC) as a potential biomarker for hepatitis B-related hepatocellular carcinoma (HCC) and liver cirrhosis (LC) [4]. (L)-Suberyl Carnitine, along with its deuterated internal standard, is used in targeted LC-MS/MS metabolomics workflows to precisely measure plasma or serum C8-DC levels, facilitating research into disease mechanisms and biomarker validation for these hepatic conditions.

Enzymatic Studies of Carnitine Acyltransferases

The compound's specific dicarboxylic acyl chain length (C8) makes it a valuable substrate and inhibitor for studying the chain-length specificity of various carnitine acyltransferases, including carnitine octanoyltransferase (COT) and carnitine palmitoyltransferase (CPT) isoforms [5]. Unlike shorter-chain (e.g., acetylcarnitine) or longer-chain (e.g., palmitoylcarnitine) analogs, (L)-Suberyl Carnitine fills a niche for understanding medium-chain dicarboxylic acid metabolism and enzyme kinetics.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for (L)-Suberyl Carnitine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.